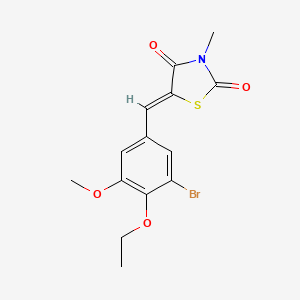![molecular formula C19H16N2O7 B11641977 dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)
dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzene ring structure. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation: Formation of the amide linkage through the reaction of an amine with a carboxylic acid derivative.
Esterification: Conversion of carboxylic acids to esters using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Chlorine (Cl2) or sulfuric acid (H2SO4).
Major Products
Reduction: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE.
Hydrolysis: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLIC ACID.
科学的研究の応用
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
1,3-DIMETHYL 5-[(2E)-3-(3-HYDROXYPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H16N2O7 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
dimethyl 5-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O7/c1-27-18(23)13-9-14(19(24)28-2)11-15(10-13)20-17(22)7-6-12-4-3-5-16(8-12)21(25)26/h3-11H,1-2H3,(H,20,22)/b7-6+ |
InChIキー |
JGXXCOURAZHGCH-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)

![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641932.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11641968.png)


